4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine
Description
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is a bicyclic compound featuring a cyclohexane ring substituted at positions 1 and 4 with a primary amine and a benzodiazol-2-yl group, respectively. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzodiazole derivatives, which are explored for antimicrobial, anticancer, and receptor-targeting activities .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVOUGGOKEIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171196-07-7 | |
| Record name | (1s,4s)-4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination can be carried out using reagents like sodium cyanoborohydride.
Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents and Linkers
4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine
- Key Differences : Replaces the direct benzodiazole-cyclohexane bond with a sulfanyl (-S-) linker.
- Implications : The sulfur atom increases molecular weight (247.36 g/mol vs. ~213 g/mol for the target compound) and may alter electronic properties (e.g., enhanced lipophilicity, redox sensitivity). This could influence metabolic stability and binding to sulfur-interacting enzymes .
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine
- Key Differences : Substitutes benzodiazole with a 4-methyl-1,2,4-triazole ring.
- The methyl group adds steric bulk, which may reduce binding to compact active sites .
1-Benzyl-1H-1,3-benzodiazol-2-amine
- Key Differences : Replaces the cyclohexane-amine moiety with a benzyl group.
- Implications : Increased aromaticity and lipophilicity (logP ~2.5 vs. ~1.8 for the target) may enhance membrane permeability but reduce solubility in aqueous media. The benzyl group could enable π-π stacking interactions in hydrophobic pockets .
Heterocycle-Swapped Analogues
4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine
- Key Differences : Replaces benzodiazole with benzothiazole and adds a thiazole ring.
- Implications : Sulfur atoms in benzothiazole and thiazole enhance electron-withdrawing effects and metabolic susceptibility (e.g., oxidation via cytochrome P450). This compound (CAS 54469-54-4) may exhibit distinct fluorescence properties useful in imaging .
4-[1-(Cyclopropylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- Key Differences : Incorporates benzimidazole (vs. benzodiazole) and oxadiazole rings.
- Implications: Benzimidazole’s additional nitrogen enhances basicity, while oxadiazole’s electron-deficient nature may improve binding to polar receptors.
Biological Activity
Overview
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is a compound characterized by its unique structural features, combining a benzodiazole ring with a cyclohexane moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.28 g/mol. Its structure allows for interactions with various biological targets, potentially influencing different biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2 |
| Molecular Weight | 216.28 g/mol |
| Chemical Structure | Structure |
| CAS Number | 2171196-07-7 |
Antimicrobial Properties
Research indicates that compounds within the benzodiazole family, including this compound, exhibit notable antimicrobial properties. These properties are attributed to their ability to disrupt microbial cell functions and inhibit growth through various mechanisms.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it has been suggested that this compound could inhibit protein-protein interactions (PPIs), which are crucial for many cellular processes .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition of STAT3 : A study indicated that benzodiazole derivatives can act as inhibitors of the STAT3 signaling pathway, which is often implicated in cancer progression. The compound demonstrated an IC50 value indicative of its potency against this target .
- Cell Proliferation Studies : In vitro studies have shown that this compound can modulate cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanism of Action : The interaction of the compound with biological receptors and enzymes has been documented. The amine group in its structure is believed to facilitate hydrogen bonding with target molecules, influencing their activity.
Comparative Analysis
To highlight the uniqueness and potential applications of this compound, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine | Antimycobacterial activity | Sulfanyl group enhances biological activity |
| 3-(1H-benzodiazol-2-yl)cyclohexan-1-amines | Antimicrobial properties | Variations in binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
